![molecular formula C10H16 B13788377 Tricyclo[4.2.2.02,5]decane CAS No. 249-87-6](/img/structure/B13788377.png)
Tricyclo[4.2.2.02,5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.2.2.02,5]decane is an organic compound with the molecular formula C10H16. It is a hydrocarbon characterized by a unique tricyclic structure, which includes three interconnected rings. This compound is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.02,5]decane typically involves multiple steps, including pivotal reactions such as the Diels-Alder reaction and Conia-ene reaction. These reactions help in constructing the complex tricyclic framework. For instance, the formation of bicyclo[2.2.2]octane followed by the Conia-ene reaction shapes a five-membered ring, ultimately leading to the this compound structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methodologies used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[4.2.2.02,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within its tricyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogens or other electrophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Tricyclo[4.2.2.02,5]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of tricyclic hydrocarbons and their reactivity.
Biology: Its derivatives are explored for potential biological activity and as building blocks for more complex molecules.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in designing molecules with specific structural requirements.
Mecanismo De Acción
The mechanism by which Tricyclo[4.2.2.02,5]decane exerts its effects is primarily through its structural rigidity and stability. These properties allow it to interact with various molecular targets and pathways, influencing chemical reactions and material properties. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[5.2.1.02,6]decane: Known for its use in jet fuels due to its high energy density.
Tricyclo[4.3.1.03,7]decane: Commonly found in natural products and used in synthetic chemistry.
Uniqueness
Tricyclo[4.2.2.02,5]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its stability and rigidity make it particularly valuable in applications requiring robust materials and precise molecular interactions .
Propiedades
Número CAS |
249-87-6 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[4.2.2.02,5]decane |
InChI |
InChI=1S/C10H16/c1-2-8-4-3-7(1)9-5-6-10(8)9/h7-10H,1-6H2 |
Clave InChI |
YXWMPHHNVZZFFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C3C2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


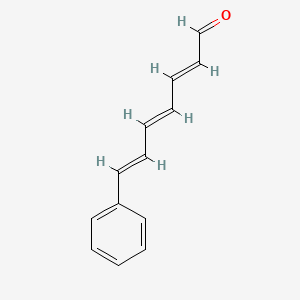
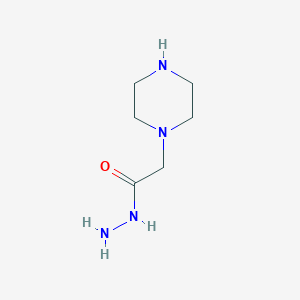
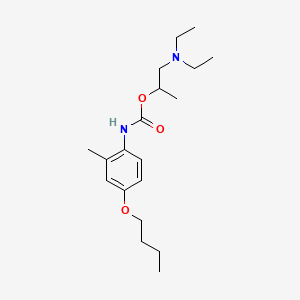
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
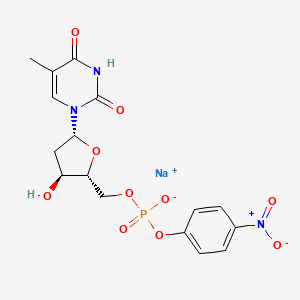
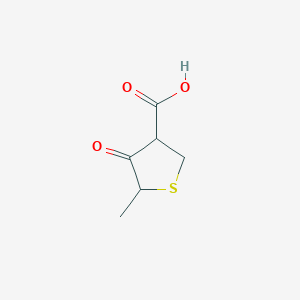
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
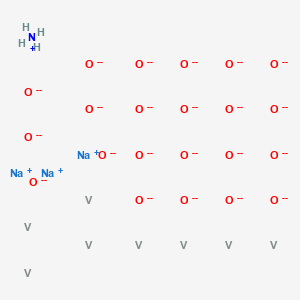
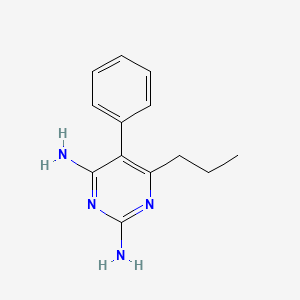
![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
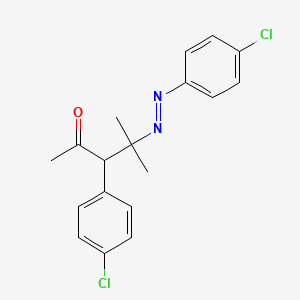
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
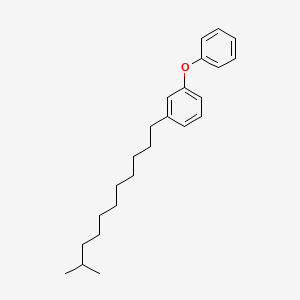
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
